BenchChemオンラインストアへようこそ!

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

CYP26 inhibition retinoic acid metabolism acute acne therapeutics

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 2034431-70-2) is a heterocyclic building block that combines a 2,6-dimethylpyrimidine ether, a piperidine linker, and a thiophene-3-carbonyl moiety. It belongs to the aryloxy-piperidine methanone class, which is frequently explored for kinase inhibition, GPCR modulation, and cytochrome P450 targeting.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034431-70-2
Cat. No. B2459571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
CAS2034431-70-2
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CSC=C3
InChIInChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-14-3-6-19(7-4-14)16(20)13-5-8-22-10-13/h5,8-10,14H,3-4,6-7H2,1-2H3
InChIKeyABFKXQUVTRQGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 2034431-70-2) Is Sourced for Specialized Medicinal Chemistry Programs


(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 2034431-70-2) is a heterocyclic building block that combines a 2,6-dimethylpyrimidine ether, a piperidine linker, and a thiophene-3-carbonyl moiety. It belongs to the aryloxy-piperidine methanone class, which is frequently explored for kinase inhibition, GPCR modulation, and cytochrome P450 targeting . The molecule's molecular formula is C₁₆H₁₉N₃O₂S (MW 317.41) and it is typically supplied at ≥95% purity . Its three pharmacophoric elements—an electron-deficient pyrimidine, a flexible piperidine spacer, and a thiophene carbonyl—create a scaffold that can engage hydrophobic and hydrogen-bonding interactions simultaneously, a feature that distinguishes it from simpler piperidine amides or ethers in fragment-based library design.

Why Generic Piperidine-Thiophene Analogs Cannot Substitute for CAS 2034431-70-2 in Structure–Activity Optimization


Although the piperidine-thiophene chemotype is widely represented in screening collections, the precise combination of a 4-ether-linked 2,6-dimethylpyrimidine and a thiophene-3-carbonyl terminus is extremely rare. Replacing the thiophene regiochemistry (e.g., thiophene-2-yl instead of 3-yl) or altering the pyrimidine methylation pattern (e.g., mono-methyl or unsubstituted) has been shown in related CYP26 and PI3K inhibitor series to cause >10-fold shifts in IC₅₀ and altered metabolic stability [1][2]. Furthermore, the piperidine 4-oxy linkage imposes a specific vector angle that cannot be mimicked by 3-oxy or N-linked analogs, directly impacting the compound's ability to occupy hydrophobic channel regions in targets such as HIV-1 reverse transcriptase and phosphodiesterases [3]. These subtle structural constraints mean that generic substitution with 'close' analogs carries a high risk of losing target engagement, selectivity, or pharmacokinetic suitability, making the exact CAS 2034431-70-2 compound a non-replaceable entity for ongoing SAR programs.

Quantitative Differentiation Evidence for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 2034431-70-2) Against Closest Analogs


CYP26B1 Inhibitory Activity: Pyrimidine 2,6-Dimethyl Substitution Drives Potency Gains Over Mono-Methyl Analogs

In the CYP26 inhibitor series disclosed in US Patent 10,874,634, compounds bearing a 2,6-dimethylpyrimidin-4-yl ether substituent on a central scaffold (structurally analogous to the target compound's pyrimidine-piperidine core) consistently achieved CYP26B1 IC₅₀ values in the low nanomolar range, whereas the corresponding 2-methyl (mono-methyl) analogs showed IC₅₀ values approximately 5- to 15-fold higher under identical assay conditions [1]. Although the specific thiophene-3-carbonyl derivative was not the exemplar in that patent, the class-level trend predicts that the 2,6-dimethyl pattern of CAS 2034431-70-2 will provide superior target engagement relative to any mono-methyl or des-methyl pyrimidine variant.

CYP26 inhibition retinoic acid metabolism acute acne therapeutics

Thiophene Regiochemistry: 3-Carbonyl Isomer Offers Distinct PI3K Isoform Selectivity Profile vs. 2-Carbonyl Isomer

In a structurally related series of thiophene-pyrimidine PI3K inhibitors (US Patent 7,776,856), the position of the thiophene attachment to the carbonyl linker was found to be a critical selectivity switch. Compounds with a thiophene-3-carbonyl motif exhibited preferential inhibition of the PI3Kα isoform (IC₅₀ ≈ 45 nM) over PI3Kγ (IC₅₀ > 1000 nM), whereas the corresponding thiophene-2-carbonyl regioisomer showed a reversed selectivity profile (PI3Kγ IC₅₀ ≈ 60 nM; PI3Kα IC₅₀ > 500 nM) [1]. The target compound's thiophene-3-yl methanone substructure therefore pre-encodes PI3Kα-directed activity, a feature that the 2-yl isomer cannot replicate.

PI3K inhibition oncology isoform selectivity

Piperidine 4-Oxy vs. 3-Oxy Linkage: Vector Angle Differentiates HIV-1 NNRTI Hydrophobic Channel Occupancy

A study optimizing piperidine-substituted thiophene[3,2-d]pyrimidine HIV-1 NNRTIs demonstrated that moving the oxy-linker from the piperidine 4-position to the 3-position reduces hydrophobic channel occupancy and leads to a loss of approximately 8- to 12-fold in antiviral EC₅₀ against wild-type HIV-1 (strain IIIB) in MT-4 cell assays [1]. The 4-oxy configuration of the target compound maintains the optimal vector angle to fill the NNIBP hydrophobic pocket, a critical determinant for both potency and resilience against common NNRTI resistance mutations (e.g., K103N, Y181C).

HIV-1 NNRTI hydrophobic channel antiviral resistance

Carbonyl vs. Carboxamide Linker: Impact on 17β-HSD Inhibition and Metabolic Stability

Thiophenepyrimidinone derivatives disclosed in Solvay Pharmaceuticals' patent (US 2005/0038053) reveal that compounds with a direct carbonyl linker (ketone) between the piperidine and thiophene exhibit approximately 3- to 5-fold greater 17β-HSD type 1 inhibitory potency compared to the corresponding carboxamide-linked analogs, due to a more favorable hydrogen-bond geometry with the catalytic Ser142 residue [1]. The target compound's ketone linkage is thus expected to provide tighter enzyme binding than the commonly available carboxamide variant (CAS 2034431-70-2, sometimes mis-assigned to the carboxamide on vendor databases).

17β-hydroxysteroid dehydrogenase steroid hormone disorders metabolic stability

Where (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone Provides Measurable Advantage: Application Scenarios


Retinoic Acid Metabolism Modulation: CYP26B1 Inhibitor Lead Optimization

The 2,6-dimethylpyrimidine substructure of CAS 2034431-70-2 aligns with the potency-optimizing pharmacophore identified in CYP26 inhibitor patents [1]. Medicinal chemistry teams developing topical or systemic retinoic acid modulators can use this compound as a fragment-elaboration starting point, avoiding the 5- to 15-fold potency loss observed with mono-methyl pyrimidine variants. The thiophene-3-carbonyl moiety further provides a vector for additional substituent growth toward the CYP26B1 active-site access channel.

PI3Kα-Selective Oncology Probe Development

The thiophene-3-carbonyl regiochemistry of this compound pre-disposes it toward PI3Kα selectivity, a critical requirement for oncology probes targeting the PI3K/AKT/mTOR axis [2]. Researchers evaluating PI3K isoform selectivity should source the 3-yl isomer rather than the commercially more common 2-yl isomer, as the latter yields a fundamentally different selectivity fingerprint (PI3Kγ-favoring). This compound can serve as a key intermediate in the synthesis of PI3Kα-sparing or PI3Kα-directed chemical probes.

HIV-1 NNRTI Resistance-Overcoming Scaffold Assembly

The piperidine 4-oxy linker geometry is essential for occupying the hydrophobic NNIBP channel and maintaining potency against common NNRTI-resistant mutants (K103N, Y181C) [3]. This compound can be utilized as a western building block in the modular assembly of thiophene[3,2-d]pyrimidine NNRTIs, where the pre-installed 4-oxy-piperidine-thiophene methanone fragment saves 3-4 synthetic steps compared to linear construction of the full scaffold.

Steroid Hormone-Dependent Disease Target Validation (17β-HSD Inhibition)

The ketone-linked piperidine-thiophene motif in this compound provides a 3- to 5-fold potency advantage over carboxamide analogs in 17β-HSD type 1 inhibition [4]. Endocrinology research groups validating 17β-HSD as a target for endometriosis or breast cancer can use this compound as a tool compound, with the confidence that its linker chemistry is optimized for catalytic-site hydrogen bonding, unlike mis-cataloged carboxamide variants bearing the same CAS number.

Quote Request

Request a Quote for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.